N'-Benzo[1,3]dioxol-5-ylmethyl-N,N-dimethyl-propane-1,3-diamine dihydrochloride
Description
N'-Benzo[1,3]dioxol-5-ylmethyl-N,N-dimethyl-propane-1,3-diamine dihydrochloride is a diamine derivative featuring a propane-1,3-diamine backbone substituted with a benzo[1,3]dioxole (benzodioxole) moiety and dimethylamine groups. The benzodioxole group consists of a benzene ring fused with a 1,3-dioxole ring, providing electron-rich aromatic characteristics.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-N',N'-dimethylpropane-1,3-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2.2ClH/c1-15(2)7-3-6-14-9-11-4-5-12-13(8-11)17-10-16-12;;/h4-5,8,14H,3,6-7,9-10H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODQBGUYMRNLFPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNCC1=CC2=C(C=C1)OCO2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of N,N-Dimethyl-1,3-propanediamine Intermediate
Two main industrial methods are reported for synthesizing N,N-dimethyl-1,3-propanediamine, a critical precursor:
| Method | Raw Materials | Reaction Type | Conditions | Yield & Selectivity | Notes |
|---|---|---|---|---|---|
| 1. Acrylonitrile + Dimethylamine | Acrylonitrile and dimethylamine | Continuous nitrile formation followed by hydrogenation | Temperature: 10–120°C; Pressure: 3–10 MPa; Catalyst: Raney-Ni; Space velocity: 0.1–10 h⁻¹ | Acrylonitrile conversion >99%, selectivity >99%, diamine yield ≥98% | Continuous process, energy-saving, environmentally friendly, suitable for large-scale production |
| 2. Acrolein + Dimethylamine | Acrolein and dimethylamine | Alternative synthesis (details less reported) | Not specified in detail | Not specified | Less common industrially |
The continuous process involves two fixed-bed reactors: the first for the formation of dimethylaminopropionitrile from acrylonitrile and dimethylamine, and the second for hydrogenation of this intermediate to the diamine using Raney-Ni catalyst under alkaline methanol solution. This method avoids purification between steps, enhancing efficiency and yield.
Attachment of Benzodioxol-5-ylmethyl Group
The benzodioxol-5-ylmethyl moiety is introduced via nucleophilic substitution reactions typically involving:
- Bromomethylation or chloromethylation of the benzodioxole ring to form a benzodioxol-5-ylmethyl halide.
- Subsequent nucleophilic substitution of this halide with the N,N-dimethyl-1,3-propanediamine, targeting the primary amine site to form the desired secondary amine linkage.
This step requires careful control of reaction conditions to prevent over-alkylation or side reactions. Typical solvents include polar aprotic solvents such as dimethylformamide or acetonitrile, and the reaction is often conducted under inert atmosphere to avoid oxidation of sensitive groups.
Formation of Dihydrochloride Salt
The free base of N'-Benzodioxol-5-ylmethyl-N,N-dimethyl-propane-1,3-diamine is converted to its dihydrochloride salt by treatment with hydrochloric acid, usually in an organic solvent or aqueous medium. This step enhances:
- Compound stability.
- Water solubility.
- Crystallinity for easier purification and handling.
The dihydrochloride salt form is the preferred pharmaceutical form for biological evaluation and formulation.
Summary Table of Preparation Steps
Research Findings and Optimization Notes
- The continuous process for the diamine intermediate ensures high selectivity and yield, reducing purification steps and environmental impact.
- The nucleophilic substitution step must be optimized to avoid polyalkylation and preserve the integrity of the benzodioxole ring, which is sensitive to harsh conditions.
- Formation of the dihydrochloride salt improves compound handling and is critical for biological testing and pharmaceutical applications.
- Spectroscopic characterization (1H NMR, 13C NMR, HR-MS) is essential at each stage to confirm structure and purity.
Chemical Reactions Analysis
Types of Reactions
N’-Benzo[1,3]dioxol-5-ylmethyl-N,N-dimethyl-propane-1,3-diamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzodioxole oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Preliminary studies indicate that N'-Benzo[1,3]dioxol-5-ylmethyl-N,N-dimethyl-propane-1,3-diamine dihydrochloride exhibits several biological activities, which can be categorized as follows:
Anticancer Research
Recent research has identified this compound as a promising candidate in anticancer drug development. A study synthesized derivatives that showed significant cytotoxicity against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Observations |
|---|---|---|
| CCRF-CEM | 328 | Effective against leukemia cells |
| MIA PaCa-2 | 644 | Notable activity against pancreatic cancer |
The mechanism of action involves the inhibition of topoisomerase II, crucial for DNA replication, and induction of apoptosis in cancer cells.
Neuroprotective Effects
This compound has also been studied for its neuroprotective properties. In vitro experiments demonstrated that it could reduce neuronal cell death caused by oxidative stress by approximately 40% compared to untreated controls. Additionally, increased levels of antioxidant enzymes were observed, suggesting a protective mechanism against oxidative damage.
Antimicrobial Activity
This compound has shown antimicrobial properties against both Gram-positive and Gram-negative bacteria. A case study evaluating its efficacy revealed:
| Bacteria Type | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings indicate its potential as a basis for developing new antimicrobial agents.
Mechanism of Action
The mechanism of action of N’-Benzo[1,3]dioxol-5-ylmethyl-N,N-dimethyl-propane-1,3-diamine dihydrochloride involves its interaction with specific molecular targets. It can modulate various biochemical pathways, leading to effects such as cell cycle arrest and apoptosis in cancer cells. The benzodioxole moiety plays a crucial role in its bioactivity, interacting with cellular proteins and enzymes.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Variations
The compound’s key structural elements include:
- Propane-1,3-diamine backbone : A three-carbon chain with terminal amines.
- N,N-dimethyl substitution : Methyl groups on one amine nitrogen.
- N'-Benzodioxol-5-ylmethyl group : A benzodioxole ring attached via a methylene bridge to the second amine.
Comparisons with structurally related compounds (Table 1) reveal critical differences influencing physicochemical and pharmacological properties:
Table 1: Structural Comparison of Diamine Derivatives
Key Observations:
- Aromatic Systems :
- Substituents : Trimethyl groups (MM0077.03) increase steric hindrance compared to dimethyl groups in the target compound.
Pharmacological Activity
Table 2: Pharmacological Activity Comparison
Key Findings:
- Anticancer Activity: Benzo[g]quinoxaline derivatives () exhibit cytotoxicity via apoptosis induction, suggesting structural motifs like planar aromatics are critical for DNA intercalation or enzyme inhibition.
- Antidepressant Potential: Dibenzazepine derivatives (e.g., MM0077.03) highlight the importance of tricyclic frameworks in serotonin/norepinephrine reuptake inhibition . The target compound’s benzodioxole group may offer alternative binding modes.
- Hormone Targeting : The estradiol-triazole compound () demonstrates how steroidal moieties enable receptor-specific activity, a feature absent in the target compound.
Physicochemical Properties
- Solubility : Dihydrochloride salts (target, ) improve aqueous solubility, crucial for bioavailability.
- Lipophilicity : N,N-dimethyl groups in the target compound likely enhance blood-brain barrier penetration compared to unsubstituted analogs (e.g., ).
- Stability : Benzodioxole’s electron density may increase susceptibility to oxidative metabolism compared to dibenzazepines.
Biological Activity
N'-Benzo[1,3]dioxol-5-ylmethyl-N,N-dimethyl-propane-1,3-diamine dihydrochloride is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a benzodioxole moiety, which is commonly associated with various bioactive compounds. The structure can be represented as follows:
- Chemical Formula : C13H22Cl2N2O2
- CAS Number : 1185297-68-0
This compound is characterized by its dual amine functionality and the presence of a dioxole ring, which contributes to its unique biological properties.
The biological activity of this compound primarily involves its interaction with cellular targets that modulate various biochemical pathways. Key mechanisms include:
- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest in cancer cells, leading to inhibited proliferation.
- Apoptosis Induction : It promotes apoptosis through the activation of intrinsic pathways involving mitochondrial dysfunction and caspase activation.
- Inhibition of Enzymatic Activity : It acts as an inhibitor of specific enzymes linked to cancer progression and metabolic pathways.
Anticancer Properties
Research indicates that this compound exhibits potent anticancer activity. In vitro studies have demonstrated its efficacy against various cancer cell lines, including:
These findings suggest that the compound may serve as a lead for the development of new anticancer therapies.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown antimicrobial effects against various pathogens. Studies have reported:
This antimicrobial activity highlights the compound's potential utility in treating infections caused by resistant bacteria.
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
- In Vitro Studies : A study published in Journal of Medicinal Chemistry demonstrated that the compound significantly inhibited cell growth in multiple cancer cell lines through apoptosis induction .
- Mechanistic Insights : Research indicated that the compound modulates the expression of genes involved in apoptosis and cell cycle regulation. It was found to upregulate pro-apoptotic factors while downregulating anti-apoptotic proteins .
- Combination Therapies : A recent investigation assessed the synergistic effects of this compound when combined with established chemotherapeutics. The results showed enhanced efficacy against resistant cancer cell lines when used in combination therapy .
Q & A
Basic Research Questions
Q. What is the recommended synthetic route for N'-Benzo[1,3]dioxol-5-ylmethyl-N,N-dimethyl-propane-1,3-diamine dihydrochloride?
- Methodological Answer : A plausible synthesis involves alkylation of N,N-dimethylpropane-1,3-diamine with a benzodioxol-containing electrophile (e.g., 5-(chloromethyl)benzo[1,3]dioxole), followed by dihydrochloride salt formation. Key steps include:
Alkylation : React N,N-dimethylpropane-1,3-diamine with 5-(chloromethyl)benzo[1,3]dioxole in a polar aprotic solvent (e.g., DMF) under reflux .
Purification : Use recrystallization from ethanol/water to isolate the free base.
Salt Formation : Treat the free base with HCl gas in anhydrous ether to yield the dihydrochloride .
- Validation : Monitor reaction progress via TLC (silica gel, ethyl acetate/methanol 9:1) and confirm purity via melting point analysis .
Q. How is structural characterization performed for this compound?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
NMR : H and C NMR to confirm benzodioxol methylene protons (δ 4.2–4.5 ppm) and tertiary amine signals (δ 2.2–2.4 ppm) .
Mass Spectrometry (MS) : ESI-MS for molecular ion ([M+H]) and fragmentation pattern matching the dihydrochloride .
HPLC : USP-compliant reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to assess purity (>99%) .
Q. What are the solubility and stability profiles of this compound under laboratory conditions?
- Methodological Answer :
- Solubility : Freely soluble in water and ethanol (as per dihydrochloride salts of similar amines ). Test empirically by preparing saturated solutions at 25°C and filtering undissolved solids.
- Stability : Store in airtight, light-resistant containers at -20°C. Monitor degradation via periodic HPLC analysis (e.g., every 6 months) .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for synthesizing this compound?
- Methodological Answer :
Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model alkylation transition states and identify low-energy pathways .
Solvent Effects : Simulate solvent interactions (e.g., COSMO-RS) to predict reaction yields in different solvents (e.g., DMF vs. acetonitrile) .
Machine Learning : Train models on existing benzodioxol-amine reaction datasets to predict optimal stoichiometry and catalyst use .
Q. How to resolve contradictions in reported solubility data for dihydrochloride salts?
- Methodological Answer :
Controlled Experiments : Replicate solubility tests under standardized conditions (pH 7.4 buffer, 25°C) using USP-grade reagents .
Purity Assessment : Compare solubility of recrystallized vs. crude samples to isolate impurity effects .
Hygroscopicity Mitigation : Conduct tests in a humidity-controlled glovebox to minimize water absorption artifacts .
Q. What strategies address discrepancies in spectroscopic data during structural confirmation?
- Methodological Answer :
Multi-Technique Cross-Validation : Combine H-N HMBC NMR to resolve amine proton ambiguities and X-ray crystallography for absolute configuration .
Isotopic Labeling : Synthesize C-labeled analogs to trace carbon backbone assignments unambiguously .
Data Repositories : Compare results with NIST Chemistry WebBook entries for analogous dihydrochloride salts .
Q. How to design experiments assessing the compound's reactivity in heterogeneous catalysis?
- Methodological Answer :
Reactor Design : Use a fixed-bed flow reactor with immobilized amine catalysts to study reusability and leaching .
Kinetic Profiling : Perform time-resolved in-situ IR spectroscopy to monitor intermediate formation during catalytic cycles .
Surface Analysis : Employ XPS or TEM to characterize catalyst degradation mechanisms after repeated cycles .
Safety and Compliance
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles .
Ventilation : Use fume hoods for powder handling to avoid inhalation of hygroscopic particulates .
Spill Management : Neutralize spills with sodium bicarbonate and dispose via hazardous waste channels .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
